![molecular formula C16H12ClN3O3S2 B13059937 [[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with the chemical formula C₁₂H₁₀ClNO₂S . Its systematic name is 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone .
- It features a thiazole ring (containing sulfur and nitrogen atoms) and an iminomethylamino group.
- Thiazoles are known for their diverse biological activities and are often used as building blocks in drug discovery.
Preparation Methods
- The synthesis of this compound involves several steps. One common route starts with the reaction of 4-(2-chloro-1,3-thiazol-5-yl)methoxyphenylboronic acid with an appropriate electrophile (such as an acid chloride or anhydride) .
- Industrial production methods may vary, but they typically follow similar principles, optimizing yield and scalability.
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified using standard aromatic substitution reactions.
Common Reagents: Boronic acids, acid chlorides, reducing agents, and nucleophiles.
Major Products: These reactions yield diverse analogs with potential biological activities.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates. Their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects, are investigated.
Biological Studies: It may serve as a probe to study specific biological pathways or molecular targets.
Industry: Applications in materials science, such as organic electronics or sensors, are also explored.
Mechanism of Action
- The exact mechanism remains an active area of research. it likely interacts with specific protein targets or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiazole-based molecules, such as 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone , exhibit similar structural features.
Uniqueness: Highlighting its uniqueness requires further investigation and comparative studies.
Properties
Molecular Formula |
C16H12ClN3O3S2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H12ClN3O3S2/c17-16-18-8-13(25-16)9-22-12-5-3-11(4-6-12)19-10-20-23-15(21)14-2-1-7-24-14/h1-8,10H,9H2,(H,19,20) |
InChI Key |
NPSQVOUZVKAMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)ONC=NC2=CC=C(C=C2)OCC3=CN=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)


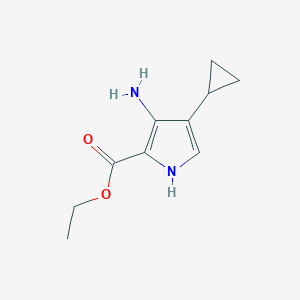
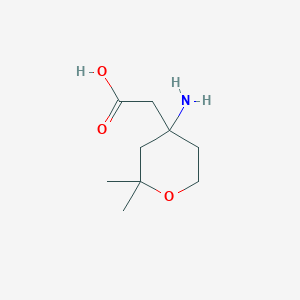
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

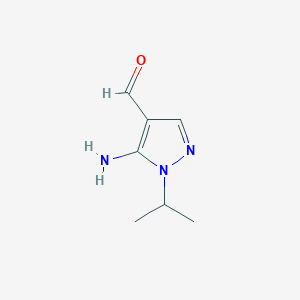


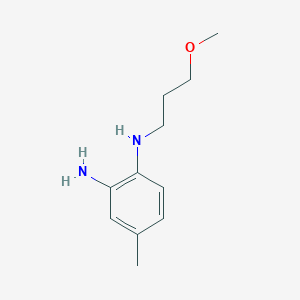
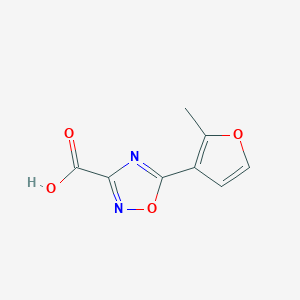
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
